
tert-butylN-(5-amino-2-ethylphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butylN-(5-amino-2-ethylphenyl)carbamate: is an organic compound with the molecular formula C13H20N2O2 and a molecular weight of 236.31 g/mol . This compound is characterized by the presence of a tert-butyl group, an amino group, and a carbamate functional group attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butylN-(5-amino-2-ethylphenyl)carbamate typically involves the reaction of tert-butyl chloroformate with 5-amino-2-ethylphenol. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the carbamate group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butylN-(5-amino-2-ethylphenyl)carbamate can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the specific reaction conditions and reagents used.
Substitution: The phenyl ring in this compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or alcohols.
Substitution: Nitrated, sulfonated, or halogenated derivatives.
Scientific Research Applications
Chemistry: tert-butylN-(5-amino-2-ethylphenyl)carbamate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals
Biology: In biological research, this compound is used as a probe to study enzyme-substrate interactions and to investigate the mechanisms of enzyme inhibition.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors. Its carbamate group can act as a prodrug moiety, releasing the active drug upon enzymatic hydrolysis.
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and coatings. Its stability and reactivity make it a valuable building block in various industrial processes.
Mechanism of Action
The mechanism of action of tert-butylN-(5-amino-2-ethylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to enzyme inhibition or receptor modulation. The phenyl ring and amino group contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- tert-butylN-(4-amino-2-ethylphenyl)carbamate
- tert-butylN-(5-amino-3-ethylphenyl)carbamate
- tert-butylN-(5-amino-2-methylphenyl)carbamate
Comparison: tert-butylN-(5-amino-2-ethylphenyl)carbamate is unique due to the specific positioning of the amino and ethyl groups on the phenyl ring. This positioning can influence the compound’s reactivity and binding properties. Compared to similar compounds, this compound may exhibit different biological activities and chemical reactivities, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H20N2O2 |
|---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
tert-butyl N-(5-amino-2-ethylphenyl)carbamate |
InChI |
InChI=1S/C13H20N2O2/c1-5-9-6-7-10(14)8-11(9)15-12(16)17-13(2,3)4/h6-8H,5,14H2,1-4H3,(H,15,16) |
InChI Key |
RQMWOJYXHKVVGT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)N)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


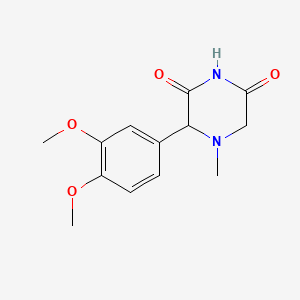

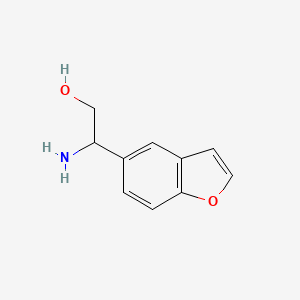
amino}propanoicacidhydrochloride](/img/structure/B13599557.png)
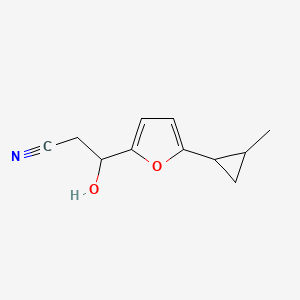
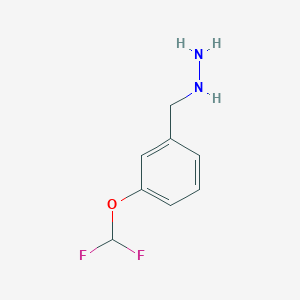

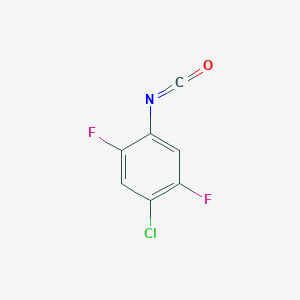

![5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylicacidhydrochloride](/img/structure/B13599595.png)
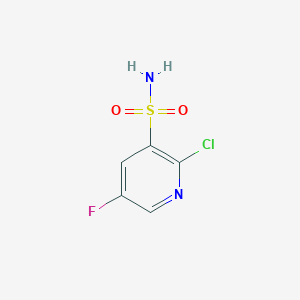
![2-[(Tert-butoxy)carbonyl]-1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid](/img/structure/B13599606.png)
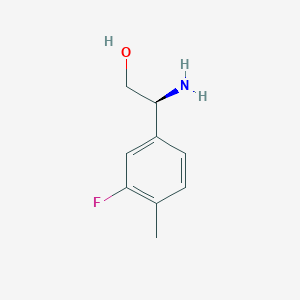
![3-(Benzo[d]thiazol-2-yloxy)propan-1-amine](/img/structure/B13599615.png)
